Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate is a complex organic compound characterized by its bromine atom and pyrazolo[1,5-a]pyrimidin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors such as pyrazoles and halogenated compounds
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its specific interactions with biological targets.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic development.
Industry: In the chemical industry, tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[1,5-a]pyrimidin core may play crucial roles in binding to enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific application and target organism.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin derivatives: These compounds share the pyrazolo[1,5-a]pyrimidin core but may differ in their substituents and functional groups.
Piperidine derivatives: Compounds containing the piperidine ring structure but with different substituents.
Uniqueness: Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of the bromine atom, the pyrazolo[1,5-a]pyrimidin core, and the tert-butyl carboxylate group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN5O2/c1-16(2,3)24-15(23)21-7-4-5-11(10-21)19-13-6-8-22-14(20-13)12(17)9-18-22/h6,8-9,11H,4-5,7,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPPTHYJSQTQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=C(C=NN3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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